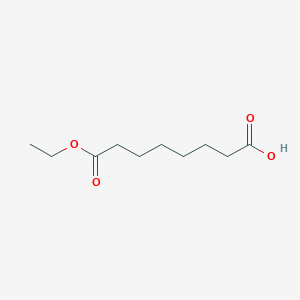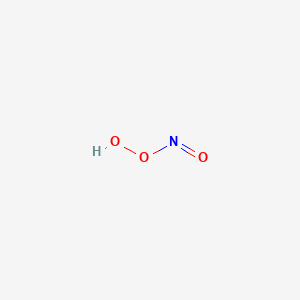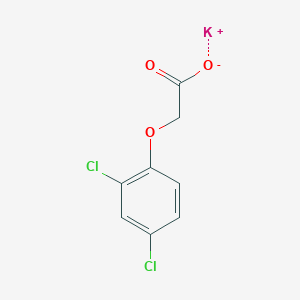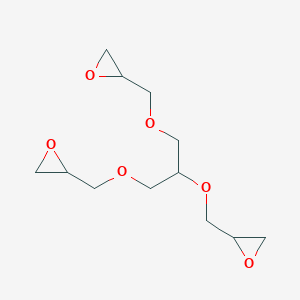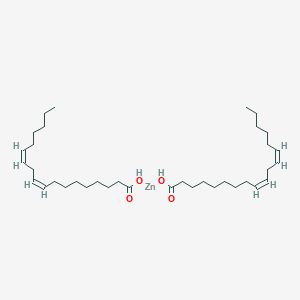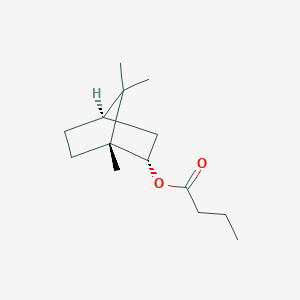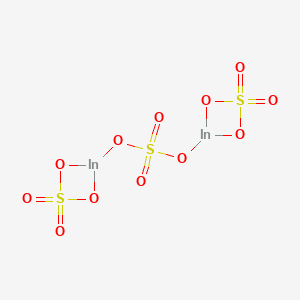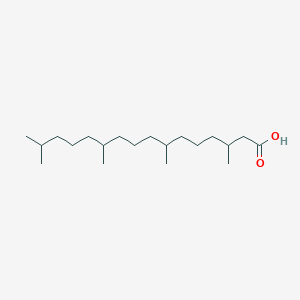
フィタン酸
概要
説明
ヒトの体内では合成されず、乳製品、反芻動物の脂肪、特定の魚類の摂取によって得られます 。フィタン酸は、その分岐構造のためβ酸化によって代謝されないためユニークです。 代わりに、ペルオキシソームでα酸化を受け、プリスタン酸に変換されます .
2. 製法
合成経路と反応条件: フィタン酸は、クロロフィル成分であるフィトールから合成できます。 このプロセスは、フィトールの触媒的水素化によるジヒドロフィトールへの変換、続いて酸化クロムを用いた酸化を伴います 。反応条件には、白金酸化物を触媒として用いた室温での水素化と、それに続く氷酢酸中での酸化が含まれます。
工業的生産方法: フィタン酸の工業生産は、通常、植物材料からのフィトールの抽出、続いて前述の合成経路によるフィタン酸への変換を伴います。 このプロセスは、さまざまな用途における需要を満たすために大規模生産に最適化されています .
科学的研究の応用
Phytanic acid has diverse applications in scientific research:
作用機序
フィタン酸は、主にペルオキシソームでの代謝を通じてその効果を発揮します。 α酸化プロセスは、フィタン酸をプリスタン酸に変換し、その後β酸化によって中鎖脂肪酸を生成します 。これらの代謝産物は、ミトコンドリアでさらに処理されてエネルギーを生成します。 フィタン酸とその代謝産物は、PPARαやレチノイドX受容体などの転写因子とも相互作用し、遺伝子発現と代謝経路に影響を与えます .
類似化合物:
プリスタン酸: フィタン酸の直接代謝産物で、α酸化によって生成されます.
フィトール: フィタン酸の前駆体で、クロロフィルに含まれています.
その他の分岐鎖脂肪酸: 4,8,12-トリメチルトリデカン酸などの化合物は、フィタン酸と構造的類似性を共有しています.
ユニークさ: フィタン酸は、その分岐構造と代謝に必要なα酸化によってユニークです。 β酸化を受けるほとんどの脂肪酸とは異なり、フィタン酸の代謝は異なる経路をたどります。これは、代謝性疾患やペルオキシソーム機能を研究するための貴重な化合物となっています .
生化学分析
Biochemical Properties
Phytanic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes α-oxidation in the peroxisome, a process that involves the removal of one carbon to convert it into pristanic acid . This process is mediated by the enzyme phytanoyl-CoA α-hydroxylase (PHYH) . Phytanic acid and its metabolites have also been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) .
Cellular Effects
Phytanic acid influences cell function in several ways. It has been reported to increase cell membrane fluidity, modify various proteins, and express several genes . In individuals with Refsum disease, a disorder caused by mutations in the PHYH gene, impaired α-oxidation activity leads to the accumulation of large stores of phytanic acid in their blood and tissues . This often results in peripheral polyneuropathy, cerebellar ataxia, retinitis pigmentosa, anosmia, and hearing loss .
Molecular Mechanism
Phytanic acid exerts its effects at the molecular level through various mechanisms. It undergoes α-oxidation in the peroxisome, a process mediated by the enzyme PHYH . This process involves the removal of one carbon from phytanic acid to convert it into pristanic acid . Pristanic acid can then undergo several rounds of β-oxidation in the peroxisome to form medium-chain fatty acids .
Temporal Effects in Laboratory Settings
The effects of phytanic acid change over time in laboratory settings. When phytol, a precursor of phytanic acid, is withdrawn from the diet, tissue and serum concentrations of phytanic acid fall rapidly . This indicates the ability of the normal animal to metabolize phytanic acid readily .
Dosage Effects in Animal Models
In animal models, the effects of phytanic acid vary with different dosages. At high dosages in the diet, phytol, a precursor of phytanic acid, inhibited growth and caused death within 1-4 weeks . In mice, dietary phytanic acid and dietary phytol fed in equivalent amounts were of comparable toxicity .
Metabolic Pathways
Phytanic acid is involved in several metabolic pathways. It undergoes α-oxidation in the peroxisome to form pristanic acid . This process is mediated by the enzyme PHYH . Pristanic acid can then undergo several rounds of β-oxidation in the peroxisome to form medium-chain fatty acids .
Subcellular Localization
Phytanic acid is localized in the peroxisome of the cell . It undergoes α-oxidation in the peroxisome, a process that involves the removal of one carbon to convert it into pristanic acid . This process is mediated by the enzyme PHYH .
準備方法
Synthetic Routes and Reaction Conditions: Phytanic acid can be synthesized from phytol, a constituent of chlorophyll. The process involves catalytic hydrogenation of phytol to dihydrophytol, followed by oxidation using chromic oxide . The reaction conditions include hydrogenation at room temperature with platinic oxide as a catalyst and subsequent oxidation in glacial acetic acid.
Industrial Production Methods: Industrial production of phytanic acid typically involves the extraction of phytol from plant materials, followed by its conversion to phytanic acid through the aforementioned synthetic route. The process is optimized for large-scale production to meet the demand in various applications .
化学反応の分析
反応の種類: フィタン酸は、次のようないくつかの種類の化学反応を起こします。
酸化: フィタン酸は主にペルオキシソームでα酸化によって代謝され、プリスタン酸を生成します.
還元: あまり一般的ではありませんが、フィタン酸は特定の条件下で還元され、さまざまな誘導体を生成することができます。
置換: フィタン酸は、特にメチル分岐部で置換反応を起こすことができ、さまざまな置換脂肪酸を生成します。
一般的な試薬と条件:
主な生成物:
プリスタン酸: フィタン酸のα酸化の主要な生成物.
さまざまな誘導体: 反応と条件によって、さまざまな置換されたフィタン酸の誘導体が生成されます。
4. 科学研究における用途
フィタン酸は、科学研究においてさまざまな用途があります。
類似化合物との比較
Pristanic Acid: A direct metabolite of phytanic acid, produced through α-oxidation.
Phytol: The precursor to phytanic acid, found in chlorophyll.
Other Branched-Chain Fatty Acids: Compounds such as 4,8,12-trimethyltridecanoic acid share structural similarities with phytanic acid.
Uniqueness: Phytanic acid is unique due to its branched structure and the requirement for α-oxidation for its metabolism. Unlike most fatty acids that undergo β-oxidation, phytanic acid’s metabolism involves a distinct pathway, making it a valuable compound for studying metabolic disorders and peroxisomal functions .
特性
IUPAC Name |
3,7,11,15-tetramethylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKHJSFHOZMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864526 | |
| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14721-66-5 | |
| Record name | Phytanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHYTANIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phytanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


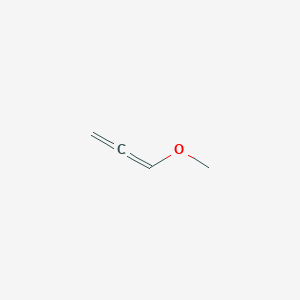
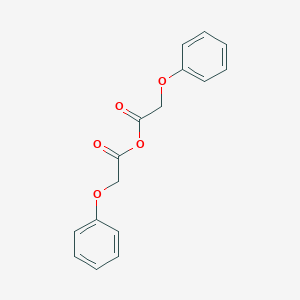
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
